Vialox, scientifically known as Pentapeptide-3V, is a synthetic peptide comprising a sequence of five amino acids: Glycine, Proline, Arginine, Proline, and Alanine (Gly-Pro-Arg-Pro-Ala). Originally derived from snake venom, Vialox is notable for its potential to induce temporary muscular paralysis, mimicking the effects of neurotoxins like botulinum toxin. This peptide is primarily studied for its ability to inhibit nicotinic acetylcholine receptors, which may lead to reduced muscle contractions and decreased wrinkle depth in cosmetic applications. Its molecular formula is , with a molecular weight of 495.58 g/mol .
Vialox is classified as a peptide and falls under the category of neuromuscular blockers. It is synthesized for research purposes and is not approved for human consumption. The peptide's classification as a neuromuscular blocker positions it alongside other compounds that affect nerve-to-muscle communication, such as tubocurarine, which is derived from the curare plant and functions as a non-depolarizing agent at the neuromuscular junction .
The synthesis of Vialox typically involves solid-phase peptide synthesis (SPPS), a widely used method for creating peptides. This technique allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support. The process includes:
The synthesis requires careful control of reaction conditions, including pH and temperature, to ensure high yields and purity. The final product undergoes rigorous analytical techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy to confirm its structure and composition.
Vialox's molecular structure consists of a linear arrangement of five amino acids linked by peptide bonds. The specific sequence (Gly-Pro-Arg-Pro-Ala) contributes to its biological activity by influencing its interaction with nicotinic acetylcholine receptors.
Vialox exhibits specific chemical reactions primarily related to its interaction with nicotinic acetylcholine receptors. Upon binding to these receptors at the postsynaptic membrane, Vialox inhibits the action of acetylcholine, preventing muscle contraction.
The mechanism involves:
Vialox operates through a mechanism similar to that of other neuromuscular blockers:
Studies suggest that Vialox may lead to significant reductions in muscle contractions, contributing to its use in cosmetic applications aimed at reducing wrinkles .
Analytical techniques such as HPLC and mass spectrometry confirm purity levels exceeding 95%, ensuring that synthesized Vialox meets research standards .
Vialox has garnered interest primarily in the field of dermatology and cosmetic science due to its potential applications in anti-aging treatments:
Vialox (Pentapeptide-3V, amino acid sequence: GPRPA) functions as a competitive antagonist at postsynaptic nicotinic acetylcholine receptors (nAChRs) in the neuromuscular junction. This mechanism involves Vialox binding reversibly to the acetylcholine (ACh) recognition site on the α-subunit of nAChRs, thereby preventing endogenous acetylcholine from binding and initiating ion channel activation. Structural analyses indicate that Vialox mimics the quaternary ammonium group of acetylcholine but lacks agonist functionality, effectively blocking the receptor's orthosteric site without inducing conformational changes associated with ion channel opening [4] [7].
The binding kinetics reveal a high-affinity interaction with dissociation constants (K~i~) in the nanomolar range. Vialox's antagonism follows classical competitive inhibition patterns observed with curare alkaloids, where increasing ACh concentrations can overcome the blockade, though with significantly reduced efficacy. Electrophysiological studies demonstrate that Vialox reduces ACh-induced current amplitudes in a concentration-dependent manner without altering single-channel conductance, consistent with occupancy of the ligand-binding site preventing agonist access [3] [7].
Table 1: Kinetic Parameters of Vialox Binding to nAChRs
Parameter | Value | Experimental System | Reference |
---|---|---|---|
Association Rate (k~on~) | 1.9 × 10⁸ M⁻¹s⁻¹ | Mammalian neuromuscular junction | [7] |
Dissociation Rate (k~off~) | 0.45 s⁻¹ | Mammalian neuromuscular junction | [7] |
Equilibrium K~D~ | 2.4 nM | Voltage-clamp electrophysiology | [4] |
Structural Motif | GPRPA sequence | Synthetic peptide modeling | [4] |
The antagonistic binding of Vialox to nAChRs directly impedes the transmembrane sodium flux essential for muscle membrane depolarization. Under physiological conditions, ACh binding induces a conformational change that opens the receptor's intrinsic ion channel, permitting Na⁺ influx (approximately 10⁴ ions/ms per channel) and subsequent endplate depolarization. Vialox-bound receptors remain in a closed conformation, preventing the critical sodium conductance required for action potential initiation in muscle fibers [1] [8].
Biophysical studies using patch-clamp techniques demonstrate that Vialox reduces peak sodium currents by >70% within 1 minute of application. This inhibition occurs without affecting voltage-gated sodium channels distal to the neuromuscular junction, confirming its specificity for receptor-operated channels. The blockade manifests as increased depolarization threshold in motor endplates, effectively raising the ACh concentration required to trigger muscle contraction beyond physiologically achievable levels. This mechanism explains the observed 71% reduction in muscle contraction frequency within one minute of Vialox exposure [4] [8].
Table 2: Ion Channel Effects of Vialox-Mediated nAChR Blockade
Physiological Process | Normal Function | Vialox-Modified State |
---|---|---|
Receptor-ion channel coupling | Conformational change on ACh binding | Conformational change inhibited |
Sodium permeability (P~Na~) | ~6.5 × 10⁻¹⁴ cm³/s | Reduced to <10% of baseline |
Endplate potential amplitude | 30-50 mV | Subthreshold (<10 mV) |
Action potential initiation | Reliable propagation | Abolished |
Vialox produces a characteristic non-depolarizing neuromuscular blockade distinct from depolarizing agents like succinylcholine. This blockade exhibits three quantifiable phases: 1) Latent phase (receptor occupancy without functional impairment), 2) Partial blockade (reduced twitch tension), and 3) Complete blockade (flaccid paralysis). The transition between phases follows mass-action kinetics, dependent on Vialox concentration and receptor density at the endplate [3] [4].
Unlike depolarizing blockers that cause persistent membrane excitation, Vialox maintains the resting membrane potential while increasing the threshold for excitation. Electromyography reveals preserved muscle fiber responsiveness to direct electrical stimulation during Vialox blockade, confirming its presynaptic inactivity and postsynaptic specificity. The blockade reverses spontaneously through dissociation-reassociation kinetics or pharmacologically via acetylcholinesterase inhibitors (e.g., neostigmine), which increase synaptic ACh concentration to outcompete Vialox [3] [4] [7].
Key features of Vialox's blockade dynamics include:
Vialox exhibits mechanistic parallels with both plant-derived alkaloids (e.g., tubocurarine) and neurotoxins (e.g., botulinum toxin), though with distinct molecular interactions and temporal dynamics. As a pentapeptide, Vialox's molecular weight (≈500 Da) positions it between the larger tubocurarine (≈692 Da) and botulinum toxin type A (≈150 kDa), influencing its tissue penetration and binding kinetics [4] [10].
Versus tubocurarine: Both act as competitive nAChR antagonists, but Vialox demonstrates ≈40-fold higher receptor affinity (K~D~ = 2.4 nM vs. tubocurarine's 100 nM). This enhanced affinity translates to prolonged receptor occupancy despite Vialox's smaller molecular size. Unlike tubocurarine, which binds to multiple nAChR subtypes including neuronal receptors, Vialox shows selectivity for peripheral muscle-type nAChRs (α~1~₂β₁γδ subtype), minimizing central nervous system effects [4] [7].
Versus botulinum toxin: Botulinum toxins (e.g., type A/B) act presynaptically by cleaving SNARE proteins (SNAP-25, synaptobrevin) essential for ACh vesicle exocytosis. This fundamentally different mechanism produces irreversible inhibition until new SNARE complexes regenerate. In contrast, Vialox's postsynaptic action provides rapidly reversible blockade without neuronal destruction. Clinically, Vialox achieves 49% wrinkle reduction after 28 days versus botulinum toxin's 80% reduction, but without requiring invasive administration [4] [9] [10].
Table 3: Comparative Analysis of Neuromuscular Inhibitors
Parameter | Vialox | d-Tubocurarine | Botulinum Toxin A |
---|---|---|---|
Molecular Target | nAChR (postsynaptic) | nAChR (postsynaptic) | SNAP-25 (presynaptic) |
Mechanistic Class | Competitive antagonist | Competitive antagonist | Protease enzyme |
Molecular Weight | ~500 Da | 692 Da | 150 kDa |
Onset Time | 1 minute | 2-5 minutes | 24-72 hours |
Duration of Action | 2+ hours | 60-120 minutes | 3-6 months |
Reversibility | Spontaneous/ pharmacological | Pharmacological | Irreversible |
Wrinkle Reduction | 49% at 28 days | Not applicable | 80% at 7 days |
Primary Application | Topical cosmetics | Surgical paralysis | Injectable cosmetics |
Vialox's unique positioning combines the immediate onset of small-molecule antagonists with the localized application benefits of peptide therapeutics. Its competitive antagonism avoids the irreversible neuronal damage potential of neurotoxins while providing clinically significant reduction in muscle contraction frequency (71% within one minute) comparable to early-stage botulinum toxin effects [4] [10].
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0